molecular formula C9H12N2O3 B1446944 N-ethyl-2-methoxy-6-nitroaniline CAS No. 1416554-51-2

N-ethyl-2-methoxy-6-nitroaniline

Cat. No.: B1446944
CAS No.: 1416554-51-2
M. Wt: 196.2 g/mol
InChI Key: DTJVABSVCDSASD-UHFFFAOYSA-N
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Description

The field of organic chemistry is continually enriched by the synthesis and characterization of novel molecules that can serve as building blocks for more complex structures. Among these, nitroaniline derivatives represent a critical class of compounds, valued for their versatile reactivity and diverse applications. N-ethyl-2-methoxy-6-nitroaniline is one such molecule that, while not extensively studied, holds potential in various synthetic pathways.

Nitroaniline derivatives are aromatic compounds that feature both a nitro group (-NO2) and an amino group (-NH2) attached to a benzene (B151609) ring. The interplay between the electron-withdrawing nature of the nitro group and the electron-donating character of the amino group imparts unique chemical properties to these molecules. This electronic arrangement makes them valuable intermediates in the synthesis of dyes, pigments, and pharmaceuticals. nih.gov For instance, the reduction of the nitro group can yield diamines, which are precursors to a wide range of heterocyclic compounds. nih.gov

In modern organic synthesis, nitroanilines are employed in cross-coupling reactions, nucleophilic aromatic substitutions, and as starting materials for the preparation of various functionalized aromatic systems. Their reactivity is often fine-tuned by the presence of other substituents on the aromatic ring. The introduction of an alkyl group to the amine, as in N-alkylation, further modifies the compound's properties and reactivity, opening up new avenues for synthetic transformations.

The specific research history of this compound is not extensively documented in publicly available literature, suggesting it is a relatively niche compound. However, its synthesis has been described in patent literature, highlighting its importance as an intermediate in the preparation of more complex molecules.

A notable method for its synthesis is detailed in a European patent, which describes the preparation of this compound via the reaction of 2-bromo-1-methoxy-3-nitrobenzene with a 2M solution of ethylamine (B1201723) in tetrahydrofuran (B95107) (THF). google.comgoogleapis.com The reaction is carried out under pressure in dioxane at 100°C for three days, yielding the desired product as an orange oil. google.comgoogleapis.com This synthetic route demonstrates a practical approach to accessing this substituted nitroaniline.

The synthesis of the related precursor, 2-methoxy-6-nitroaniline (B100637), can be achieved by the methylation of 2-amino-3-nitrophenol (B1277897) with methyl iodide in the presence of potassium carbonate in dimethylformamide (DMF). prepchem.com This precursor could then, in theory, be ethylated to produce this compound, representing an alternative synthetic strategy.

The primary academic significance of this compound currently lies in its role as a precursor in the synthesis of pharmacologically active compounds. The patent literature indicates its use in the creation of condensed imidazole (B134444) derivatives, which are being investigated for their potential as pharmaceuticals. google.comgoogleapis.com This underscores the compound's value in medicinal chemistry and drug discovery.

However, a significant research gap exists regarding the fundamental chemical and physical properties of this compound. There is a lack of published data on its detailed spectroscopic characterization, crystallographic structure, and reactivity in a broader range of chemical transformations beyond its patented use. Further investigation into these areas would provide a more complete understanding of the compound and could unveil new applications.

To address the existing research gaps, a thorough investigation of this compound is warranted. The primary objectives of such a study would be to:

Develop and optimize synthetic routes to obtain the compound in high yield and purity.

Conduct a comprehensive characterization of the compound using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Determine its key physical properties, such as melting point, boiling point, and solubility in various solvents.

Explore its reactivity in a variety of organic reactions to assess its potential as a versatile building block in organic synthesis.

Investigate its electronic properties through computational studies to better understand the influence of its substituent groups.

The following data tables provide a summary of known information for the target compound and its closely related isomers and precursors, illustrating the type of data that a more in-depth investigation would aim to fully establish.

Interactive Data Table: Properties of this compound and Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Reported Physical State
This compoundC₉H₁₂N₂O₃196.21Orange oil google.comgoogleapis.com
2-methoxy-6-nitroanilineC₇H₈N₂O₃168.15Orange prisms prepchem.com
4-nitroanilineC₆H₆N₂O₂138.12Bright yellow crystalline powder nih.gov

Interactive Data Table: Synthetic Precursors for this compound

Precursor NameStarting MaterialReagentsProduct
2-bromo-1-methoxy-3-nitrobenzeneNot specifiedEthylamine (2M in THF), DioxaneThis compound google.comgoogleapis.com
2-amino-3-nitrophenolNot specifiedMethyl iodide, Potassium carbonate, DMF2-methoxy-6-nitroaniline prepchem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-ethyl-2-methoxy-6-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-3-10-9-7(11(12)13)5-4-6-8(9)14-2/h4-6,10H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTJVABSVCDSASD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=CC=C1OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N Ethyl 2 Methoxy 6 Nitroaniline

Established Synthetic Routes and Precursor Chemistry

Established synthetic routes to N-ethyl-2-methoxy-6-nitroaniline typically involve a multi-step process. The core of these methods lies in the careful introduction of the nitro and ethyl groups onto the 2-methoxyaniline (o-anisidine) scaffold. The order of these introductions is crucial for achieving the desired substitution pattern.

Strategies for Selective Nitration on the Aromatic Ring

The selective nitration of the aromatic ring is a key step in the synthesis of the precursor, 2-methoxy-6-nitroaniline (B100637). Direct nitration of 2-methoxyaniline (o-anisidine) with a mixture of nitric acid and sulfuric acid can lead to a mixture of isomers and oxidation byproducts due to the activating and ortho-, para-directing nature of the amino and methoxy (B1213986) groups.

To achieve the desired regioselectivity, a common strategy involves the protection of the highly activating amino group. This is typically done by acetylation with acetic anhydride (B1165640) to form the corresponding acetanilide. The acetyl group moderates the activating effect of the amino group and provides steric hindrance, which favors nitration at the position ortho to the amino group (and para to the methoxy group is sterically hindered).

The general reaction sequence is as follows:

Acetylation of 2-methoxyaniline: 2-methoxyaniline is treated with acetic anhydride to form N-(2-methoxyphenyl)acetamide.

Nitration of N-(2-methoxyphenyl)acetamide: The protected aniline (B41778) is then nitrated, typically with a mixture of nitric acid and sulfuric acid at low temperatures, to yield N-(2-methoxy-6-nitrophenyl)acetamide.

Hydrolysis: The resulting nitro acetanilide is then hydrolyzed, usually under acidic or basic conditions, to remove the acetyl group and yield 2-methoxy-6-nitroaniline.

StepReactantsReagentsProduct
12-MethoxyanilineAcetic anhydrideN-(2-methoxyphenyl)acetamide
2N-(2-methoxyphenyl)acetamideNitric acid, Sulfuric acidN-(2-methoxy-6-nitrophenyl)acetamide
3N-(2-methoxy-6-nitrophenyl)acetamideAcid or Base (e.g., HCl)2-Methoxy-6-nitroaniline

Alkylation Processes for the Amine Functionality

Once the precursor 2-methoxy-6-nitroaniline is obtained, the next step is the introduction of the ethyl group onto the amine functionality. This N-alkylation can be achieved through various methods. A common approach is the reaction with an ethylating agent, such as ethyl iodide or ethyl bromide, in the presence of a base to neutralize the hydrogen halide byproduct.

The selection of the base and solvent is important to control the extent of alkylation and avoid side reactions. Common bases include potassium carbonate or sodium hydride. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724).

ReactantEthylating AgentBaseSolventProduct
2-Methoxy-6-nitroanilineEthyl iodidePotassium carbonateDMFThis compound
2-Methoxy-6-nitroanilineEthyl bromideSodium hydrideAcetonitrileThis compound

An alternative route involves the direct nitration of N-ethyl-2-methoxyaniline. However, controlling the regioselectivity of this nitration can be challenging, as the N-ethyl group is also an activating ortho-, para-director.

Synthesis via Nucleophilic Aromatic Substitution Precursors

Another synthetic strategy involves nucleophilic aromatic substitution (SNA r). This approach would typically start with a precursor that has a good leaving group, such as a halogen, at the position where the ethylamino group is desired, and an activating group, such as the nitro group, positioned ortho or para to it.

For the synthesis of this compound, a suitable precursor could be 2-chloro-1-methoxy-3-nitrobenzene. The reaction would involve the displacement of the chloride ion by ethylamine (B1201723). The strong electron-withdrawing effect of the nitro group facilitates the nucleophilic attack by the amine.

This reaction is generally carried out in a suitable solvent and may be facilitated by heat or the use of a base to neutralize the hydrochloric acid formed during the reaction.

PrecursorNucleophileConditionsProduct
2-Chloro-1-methoxy-3-nitrobenzeneEthylamineHeat, Solvent (e.g., ethanol)This compound

Advanced and Sustainable Synthetic Approaches for this compound

In recent years, there has been a growing emphasis on the development of more sustainable and efficient synthetic methodologies. These advanced approaches aim to reduce reaction times, improve yields, minimize waste, and utilize less hazardous reagents.

Catalyst-Assisted Synthesis and Reaction Optimization

Catalyst-assisted methods for the N-alkylation of anilines offer a more efficient and selective alternative to traditional alkylation with alkyl halides. The "borrowing hydrogen" or "hydrogen autotransfer" methodology is a prominent example. In this approach, an alcohol, such as ethanol, serves as the alkylating agent in the presence of a transition metal catalyst (e.g., based on ruthenium, iridium, or manganese). nih.gov

The catalytic cycle involves the temporary oxidation of the alcohol to the corresponding aldehyde by the metal complex, which then undergoes a condensation reaction with the amine to form an imine. The metal hydride species, formed during the initial oxidation, then reduces the imine to the desired N-alkylated amine, regenerating the catalyst. This process is highly atom-economical as the only byproduct is water. nih.gov

AmineAlkylating AgentCatalystBaseProduct
2-Methoxy-6-nitroanilineEthanolRuthenium pincer complexPotassium tert-butoxideThis compound
2-Methoxy-6-nitroanilineEthanolIridium N-heterocyclic carbene complexPotassium tert-butoxideThis compound

Microwave-Enhanced and Flow Chemistry Protocols

Microwave-Enhanced Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. The use of microwave irradiation can significantly reduce reaction times, often from hours to minutes, and in many cases, improve product yields and purity. ajrconline.org

For the synthesis of this compound, microwave heating can be applied to both the N-alkylation step and potentially the nucleophilic aromatic substitution route. The rapid and uniform heating provided by microwaves can enhance the rate of these reactions. tandfonline.com For instance, the N-alkylation of anilines with alkyl halides can be efficiently carried out in a shorter time under microwave irradiation. tandfonline.com

Flow Chemistry Protocols

Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for straightforward scaling up. ewadirect.com Nitration reactions, which are often highly exothermic and can be hazardous in batch, are particularly well-suited for flow chemistry, as the small reaction volume and high surface-area-to-volume ratio of microreactors allow for excellent temperature control. ewadirect.comvapourtec.com

The synthesis of this compound could be adapted to a continuous flow process. For example, the nitration of N-(2-methoxyphenyl)acetamide could be performed in a flow reactor, followed by an in-line hydrolysis and subsequent N-alkylation in another flow module. This would allow for a continuous and automated production of the target compound with improved safety and efficiency. mdpi.com

Reaction StepTechnologyAdvantages
NitrationFlow ChemistryEnhanced safety, precise temperature control, improved selectivity. ewadirect.comvapourtec.com
N-AlkylationMicrowave-Assisted SynthesisReduced reaction times, improved yields. ajrconline.orgtandfonline.com
N-AlkylationFlow ChemistryBetter process control, scalability, potential for automation. mdpi.com

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound can be approached through N-alkylation of 2-methoxy-6-nitroaniline. The application of green chemistry principles to this type of transformation aims to reduce environmental impact by utilizing safer reagents, minimizing waste, and improving energy efficiency. One such approach is reductive amination, which has been demonstrated as an environmentally benign alternative for the N-alkylation of aniline derivatives.

Key green aspects of this methodology include:

Use of a Heterogeneous Catalyst : The use of a palladium on carbon (Pd/C) catalyst is a cornerstone of this green approach. Heterogeneous catalysts are advantageous as they can be easily separated from the reaction mixture by simple filtration and can often be reused, reducing heavy metal waste.

Safer Hydrogen Donor : Instead of using high-pressure hydrogen gas, which is flammable and poses explosion risks, ammonium (B1175870) formate (B1220265) is used as an in situ hydrogen donor. This solid reagent is safer to handle and store.

Benign Solvent Systems : The reaction can be conducted in an aqueous alcoholic medium, such as a mixture of 2-propanol and water. These solvents have a lower environmental impact compared to chlorinated hydrocarbons or polar aprotic solvents like DMF.

Mild Reaction Conditions : The process proceeds smoothly at room temperature, which significantly reduces energy consumption compared to methods requiring high temperatures and pressures. This also minimizes the formation of degradation byproducts.

High Selectivity : This methodology shows excellent selectivity for mono-alkylation, preventing the formation of quaternary ammonium salts and other side products, which simplifies purification and increases atom economy.

Reaction Conditions and Yield Optimization Studies

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Studies on analogous reductive amination reactions provide a framework for the optimization of the N-ethylation of 2-methoxy-6-nitroaniline. The choice of solvent, catalyst loading, and reaction time are critical parameters.

A key step in the synthesis is the reductive amination of 2-methoxy-6-nitroaniline with acetaldehyde (B116499) in the presence of a catalyst and a hydrogen source. Optimization studies for similar reactions have evaluated various solvent systems to determine the most effective medium for the reaction.

Table 1: Effect of Solvent System on Reductive Amination Yield

Entry Solvent System (v/v) Catalyst (equiv.) Time (min) Yield (%)
1 EtOH 0.1 60 50
2 i-PrOH 0.1 60 50
3 i-PrOH / H₂O (9:1) 0.1 30 75
4 i-PrOH / H₂O (9:1) 0.05 60 50

Data adapted from studies on the N-alkylation of 2,6-diethyl aniline.

The data indicates that a mixed solvent system of 2-propanol/water (9:1, v/v) provides the best yield and enhances the reaction rate. Further optimization would involve fine-tuning the molar equivalents of the amine, aldehyde, and hydrogen donor (ammonium formate), as well as the catalyst loading, to achieve maximum conversion with minimal catalyst usage. General principles for preparing nitroaniline derivatives suggest that reaction temperatures can range from -40°C to 100°C, and the choice of base, if required, can significantly influence the reaction outcome. google.com

Purification and Isolation Techniques for this compound

Following the synthesis, a multi-step process is required to isolate and purify the target compound, this compound. The specific techniques are chosen to remove unreacted starting materials, catalysts, and any byproducts.

A typical purification sequence for a related N-alkylation synthesis involves the following steps:

Catalyst Removal : The heterogeneous Pd/C catalyst is first removed from the reaction mixture by filtration, often through a pad of a filter aid like celite.

Solvent Removal : The solvent is removed from the filtrate, typically under reduced pressure at a moderate temperature (e.g., 45-50°C), to concentrate the crude product.

Aqueous Workup and Extraction : The residue is diluted with a water-immiscible organic solvent, such as dichloromethane or 1,2-dichloroethane. patsnap.com This solution is then washed with water or a brine solution to remove water-soluble impurities like residual ammonium formate. The organic phase, containing the product, is separated. patsnap.com

Drying : The isolated organic layer is dried over an anhydrous drying agent, such as sodium sulfate (Na₂SO₄), to remove any dissolved water. patsnap.com

Final Concentration : The drying agent is filtered off, and the organic solvent is distilled under reduced pressure to yield the crude this compound.

Chromatography : For high purity, the crude product is subjected to column chromatography. google.com A common stationary phase is silica gel, and the mobile phase is typically a mixture of non-polar and polar solvents, such as ethyl acetate and cyclohexane, to effectively separate the desired product from any remaining impurities.

Alternative purification methods mentioned in the broader literature for nitroaniline derivatives include recrystallization and distillation, depending on the physical properties of the compound. google.com

Reactivity and Mechanistic Pathways of N Ethyl 2 Methoxy 6 Nitroaniline

Electrophilic Aromatic Substitution Reactions of the Aromatic Ring

The aromatic ring of N-ethyl-2-methoxy-6-nitroaniline is substituted with two activating groups (methoxy and ethylamino) and one deactivating group (nitro). In electrophilic aromatic substitution (EAS) reactions, the incoming electrophile will be directed by these substituents. youtube.com The ethylamino and methoxy (B1213986) groups are ortho-, para-directing, while the nitro group is meta-directing.

Given the positions of the existing substituents (1-ethylamino, 2-methoxy, 6-nitro), the potential sites for electrophilic attack are the C3, C4, and C5 positions. The powerful activating and ortho, para-directing influence of the amino and methoxy groups will dominate over the meta-directing effect of the nitro group. The C4 position is para to the ethylamino group and ortho to the methoxy group, making it a highly likely site for substitution. The C3 position is ortho to both the methoxy and nitro groups and meta to the ethylamino group. The C5 position is meta to the methoxy group and ortho to the nitro group. Therefore, substitution is most likely to occur at the C4 position, and to a lesser extent, the C3 position.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The specific conditions required for these reactions would need to be carefully controlled to avoid side reactions, such as oxidation of the amine or methoxy groups.

Table 1: Predicted Products of Electrophilic Aromatic Substitution of this compound

ReactionReagentsMajor Product
NitrationHNO₃/H₂SO₄N-ethyl-2-methoxy-4,6-dinitroaniline
BrominationBr₂/FeBr₃4-bromo-N-ethyl-2-methoxy-6-nitroaniline
SulfonationSO₃/H₂SO₄4-(ethylamino)-3-methoxy-5-nitrobenzenesulfonic acid

Reactions Involving the Nitro Group

The nitro group is a versatile functional group that can undergo a variety of chemical transformations, most notably reduction.

Selective Reduction Strategies for the Nitro Functionality

The selective reduction of the nitro group in this compound to an amino group is a key transformation that can lead to the formation of substituted benzene-1,2-diamines. These diamines are valuable precursors for the synthesis of heterocyclic compounds such as benzimidazoles. A variety of reducing agents can be employed for this purpose, and the choice of reagent can influence the selectivity and yield of the reaction. sci-hub.st

Common methods for the reduction of nitroarenes include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel, with hydrogen gas or a hydrogen source like hydrazine (B178648) or ammonium (B1175870) formate (B1220265). sci-hub.st Metal-based reductions using tin (Sn) or iron (Fe) in acidic media are also widely used. For substrates with other reducible functional groups, chemoselective methods are necessary.

Table 2: Reagents for the Selective Reduction of the Nitro Group

ReagentConditionsProduct
H₂, Pd/CMethanol (B129727), room temperatureN¹-ethyl-2-methoxybenzene-1,6-diamine
Sn, HClEthanol, refluxN¹-ethyl-2-methoxybenzene-1,6-diamine
Fe, NH₄ClEthanol/Water, refluxN¹-ethyl-2-methoxybenzene-1,6-diamine
Na₂S₂O₄Water/MethanolN¹-ethyl-2-methoxybenzene-1,6-diamine

Formation of Related Azo and Azoxy Compounds

Partial reduction of the nitro group can lead to the formation of nitroso, hydroxylamino, azo, and azoxy compounds. The specific product obtained depends on the reducing agent and the reaction conditions. For instance, reduction with zinc dust in a neutral medium (e.g., aqueous ammonium chloride) can yield the corresponding N-hydroxylamino derivative. Condensation of the hydroxylamine (B1172632) with the nitroso intermediate can then lead to the formation of an azoxy compound. Further reduction of the azoxy compound can yield the corresponding azo compound, and ultimately the amine.

Reactivity of the Secondary Amine Moiety

The secondary amine in this compound is a nucleophilic center and can participate in a range of reactions.

Acylation and Alkylation Reactions of this compound

The nitrogen atom of the ethylamino group possesses a lone pair of electrons, making it nucleophilic and susceptible to reaction with electrophiles.

Acylation: this compound can be readily acylated by reacting it with acylating agents such as acid chlorides or acid anhydrides in the presence of a base. The base is required to neutralize the acid generated during the reaction. This reaction results in the formation of an N-acylated product.

Example: Reaction with acetyl chloride in the presence of pyridine (B92270) would yield N-acetyl-N-ethyl-2-methoxy-6-nitroaniline.

Alkylation: Alkylation of the secondary amine can be achieved using alkyl halides. jocpr.com However, over-alkylation to form a quaternary ammonium salt is a potential side reaction. Reductive amination is another method to introduce an additional alkyl group. google.com

Condensation and Cyclization Reactions

The presence of the amine and nitro groups on the same aromatic ring allows for intramolecular cyclization reactions, particularly after the reduction of the nitro group. As mentioned earlier, the reduction of this compound yields N¹-ethyl-2-methoxybenzene-1,6-diamine. This diamine is a key intermediate for the synthesis of substituted benzimidazoles through condensation with carboxylic acids or their derivatives.

Example: The reaction of N¹-ethyl-2-methoxybenzene-1,6-diamine with formic acid would lead to the formation of 1-ethyl-7-methoxy-1H-benzo[d]imidazole. Reaction with other carboxylic acids would yield the corresponding 2-substituted benzimidazole (B57391).

These cyclization reactions are of significant interest in medicinal chemistry as the benzimidazole scaffold is a common feature in many biologically active molecules.

Reactions at the Methoxy Substituent

The methoxy group (-OCH₃) on the aromatic ring of this compound is subject to specific reactions, primarily influenced by the presence of the activating nitro group.

One of the key reactions involving the methoxy group in nitroaromatic compounds is nucleophilic aromatic substitution (SNAr) . Typically, the methoxy group itself is not a good leaving group. However, in highly electron-deficient aromatic systems, it can be displaced by strong nucleophiles. More commonly, the methoxy group can influence the position of nucleophilic attack on the ring. For instance, studies on dinitrobenzenes have shown that treatment with methoxides can lead to the displacement of a hydrogen atom or a nitro group, with the outcome depending on the reaction conditions. rsc.org In the case of this compound, the strong activation by the ortho-nitro group could render the positions activated by it susceptible to nucleophilic attack, potentially leading to displacement of the methoxy group under harsh conditions.

Another significant reaction pathway is the O-dealkylation of the methoxy group to yield a phenol. This transformation is common for nitroanisoles and can be promoted under various conditions, including by certain biological systems. nih.gov For example, the O-demethylation of p-nitroanisole to p-nitrophenol has been studied extensively. nih.gov This reaction often proceeds via hydroxylation of the methyl carbon adjacent to the oxygen, forming an unstable hemiacetal that subsequently breaks down. washington.edu Given the electronic similarities, it is plausible that this compound could undergo a similar O-dealkylation to form N-ethyl-6-nitro-2-aminophenol.

Reaction Type Potential Reagents Expected Product Notes
Nucleophilic Aromatic SubstitutionStrong nucleophiles (e.g., alkoxides, amines)Substituted aniline (B41778) (displacement of -OCH₃)Requires harsh conditions due to the methoxy group being a poor leaving group. The nitro group activates the ring for such attacks. rsc.orglibretexts.org
O-DealkylationStrong acids, certain enzymesN-ethyl-6-nitro-2-aminophenolA common reaction for anisoles, particularly those with electron-withdrawing groups. nih.govwashington.edu

Photochemical Transformations of this compound

The photochemistry of this compound is expected to be complex, drawing from the established photochemical pathways of both N-alkylanilines and nitroaromatic compounds.

The irradiation of N-alkylanilines with UV light is known to induce a photochemical Hofmann-Martius rearrangement, leading to the migration of the alkyl group from the nitrogen atom to the aromatic ring, typically yielding ortho- and para-alkylated anilines. acs.orgacs.org This reaction is thought to proceed through the homolytic fission of the alkyl-N bond. acs.org In the case of this compound, photo-induced cleavage of the N-ethyl bond could lead to the formation of 2-methoxy-6-nitroaniline (B100637) and ethyl radicals, or rearrangement products.

Furthermore, nitroaromatic compounds exhibit a rich and varied photochemistry. youtube.com Upon irradiation, they can undergo a variety of transformations. Common photochemical reactions include the reduction of the nitro group to a nitroso, hydroxylamino, or amino group. Intramolecular rearrangements are also prevalent. For instance, some nitroaromatic compounds are known to rearrange to form nitrites, which can then lead to further products. The presence of ortho substituents can significantly influence these pathways.

Given these possibilities, the photochemical transformation of this compound could lead to a mixture of products arising from reactions at both the N-ethylamino and the nitro groups.

Potential Photochemical Pathway Key Intermediates/Processes Potential Products Basis of Prediction
Photo-Hofmann-Martius RearrangementHomolytic N-C bond cleavageRing-ethylated anilines, 2-methoxy-6-nitroanilineBased on known photoreactions of N-alkylanilines. acs.orgacs.org
Nitro Group ReductionExcited state transformationsN-ethyl-2-methoxy-6-nitrosoanilineA common pathway for nitroaromatic compounds.
Intramolecular RearrangementRearrangement to a nitrite (B80452) intermediatePhenolic compoundsObserved in the photochemistry of some nitroaromatics.

Thermal Stability and Decomposition Mechanisms

The thermal stability of this compound is largely dictated by the presence of the nitro group, which makes it an energetic material. The decomposition of nitroanilines is generally an exothermic process that occurs at elevated temperatures. dntb.gov.ua

Studies on various nitroaniline compounds have shown that their thermal decomposition behavior is highly dependent on the substitution pattern on the aromatic ring. dntb.gov.ua The decomposition of some nitroaniline derivatives is believed to proceed through the formation of furoxan or benzofuroxan (B160326) structures via intramolecular condensation between an amino or substituted amino group and an ortho-nitro group. This pathway involves the elimination of water.

For other related compounds, such as nitrotoluenes, the decomposition mechanism can be either a radical process involving the cleavage of the C-NO₂ bond or proceed through a cyclic intermediate for ortho-isomers. Given the structure of this compound, with substituents ortho to each other, a pathway involving intramolecular interactions during thermal decomposition is highly probable. The presence of the N-ethyl and methoxy groups will undoubtedly influence the specific decomposition pathway and the temperature at which it occurs. For example, the thermal decomposition of some nitrogen-rich heterocyclic esters has been shown to proceed via a radical mechanism involving the homolytic breaking of C-C, C-N, and C-O bonds. mdpi.com A similar radical-initiated decomposition could also be a plausible pathway for this compound.

Decomposition Parameter Predicted Behavior Influencing Factors Supporting Evidence from Analogous Compounds
Onset of Decomposition Expected to be at an elevated temperature, but lower than non-nitrated analogues.The presence of the nitro group significantly lowers thermal stability.Nitroaniline compounds show notable exothermic decomposition at high temperatures. dntb.gov.ua
Decomposition Products A complex mixture including gaseous products (e.g., NOx, CO, CO₂), water, and solid residue.The specific products will depend on the decomposition pathway (e.g., furoxan formation vs. radical fragmentation).Studies on TATB have shown the evolution of H₂O, CO₂, and N₂. nih.gov
Potential Mechanism Intramolecular cyclization (furoxan formation) or radical decomposition.The ortho-relationship of the amino and nitro groups favors intramolecular reactions.Decomposition of o-nitroaniline derivatives can proceed through cyclic intermediates.

Advanced Spectroscopic Data for this compound Not Publicly Available

A comprehensive search for advanced spectroscopic and structural elucidation data for the chemical compound this compound has revealed a lack of publicly available detailed experimental findings. Despite targeted searches for high-resolution 1H and 13C Nuclear Magnetic Resonance (NMR) analysis, two-dimensional NMR techniques (COSY, HSQC, HMBC), vibrational spectroscopy data (Infrared and Raman), and mass spectrometry fragmentation patterns, specific experimental data for this particular compound could not be located in the public domain.

While general information and spectral data for structurally related compounds, such as N-ethyl-2-nitroaniline, are accessible, these data are not directly applicable to this compound due to the influence of the additional methoxy group on the spectroscopic properties. The presence of the methoxy substituent at the 2-position and the nitro group at the 6-position, along with the N-ethyl group, creates a unique electronic and structural environment. This specific substitution pattern would result in distinct chemical shifts, coupling constants, vibrational modes, and fragmentation behaviors that cannot be accurately extrapolated from analogous compounds.

Consequently, the creation of a detailed and scientifically accurate article focusing solely on the advanced spectroscopic and structural elucidation of this compound, as per the requested outline, is not possible at this time due to the absence of the necessary primary research data in published literature and spectral databases. The generation of data tables and in-depth analysis for the specified spectroscopic techniques requires access to experimental results that are not currently available.

Further empirical research and publication of the findings for this compound are necessary to enable a thorough spectroscopic analysis as outlined.

Advanced Spectroscopic and Structural Elucidation of N Ethyl 2 Methoxy 6 Nitroaniline

Mass Spectrometry (MS) Techniques

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the precise determination of a compound's molecular formula. For N-ethyl-2-methoxy-6-nitroaniline, with a chemical formula of C9H12N2O3, the theoretical exact mass can be calculated by summing the exact masses of its constituent atoms (Carbon: 12.000000, Hydrogen: 1.007825, Nitrogen: 14.003074, Oxygen: 15.994915).

An experimental HRMS analysis of this compound would be expected to yield a measured mass that is extremely close to the calculated theoretical mass, typically within a few parts per million (ppm). This high degree of accuracy allows for the unambiguous confirmation of the elemental composition of the molecule. The result is typically reported as the protonated molecule [M+H]+ in positive ion mode.

IonCalculated m/zObserved m/zDifference (ppm)
[C9H13N2O3]+197.0921Data not availableData not available

Note: No experimental HRMS data for this compound was found in the public domain. The table above is representative of how such data would be presented.

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry not only provides the molecular weight but also offers structural information through the analysis of fragmentation patterns. When this compound is subjected to ionization in a mass spectrometer, the resulting molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments is a unique fingerprint of the molecule's structure.

Common fragmentation pathways for a molecule like this compound would likely involve:

Alpha-cleavage: The cleavage of the C-C bond adjacent to the nitrogen of the ethylamino group is a common fragmentation pathway for amines. msu.edumiamioh.edu This would result in the loss of a methyl radical (•CH3).

Loss of the ethyl group: Cleavage of the N-C bond of the ethyl group would lead to the loss of an ethyl radical (•C2H5).

Loss of the methoxy (B1213986) group: The molecule could lose a methoxy radical (•OCH3) from the aromatic ring.

Loss of the nitro group: Fragmentation involving the nitro group could occur through the loss of NO• or NO2•.

A detailed analysis of the masses of these fragments helps to piece together the structure of the parent molecule, confirming the connectivity of the ethyl, methoxy, and nitro groups to the aniline (B41778) core.

Note: Specific experimental fragmentation data for this compound is not publicly available.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method would allow for the definitive determination of the molecular structure of this compound in the solid state.

Bond Lengths, Bond Angles, and Dihedral Angles

A crystallographic analysis of this compound would yield a detailed set of coordinates for each atom in the crystal lattice. From these coordinates, precise bond lengths, bond angles, and dihedral angles can be calculated. This data provides a complete geometric description of the molecule. For instance, the planarity of the benzene (B151609) ring and the orientation of the substituents relative to the ring would be determined. researchgate.net

ParameterExpected Value Range (Å or °)
C-C (aromatic)1.36 - 1.41 Å
C-N (amine)1.36 - 1.45 Å
C-N (nitro)1.41 - 1.54 Å mdpi.com
N-O (nitro)1.21 - 1.27 Å
C-O (methoxy)1.35 - 1.43 Å
C-N-C (angle)118 - 125°
O-N-O (angle)122 - 128°

Note: The values in this table are typical ranges for similar organic molecules. Specific experimental data for this compound is not available.

Crystal Packing and Intermolecular Interactions (Hydrogen Bonding, π-Stacking)

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This includes the study of intermolecular interactions that hold the crystal together. For this compound, potential intermolecular interactions would include:

Hydrogen Bonding: The hydrogen atom on the secondary amine (N-H) could act as a hydrogen bond donor to an oxygen atom of the nitro group or the methoxy group of a neighboring molecule.

π-Stacking: The aromatic rings of adjacent molecules may engage in π-stacking interactions, where the electron clouds of the rings overlap.

The nature and geometry of these interactions significantly influence the physical properties of the compound, such as its melting point and solubility.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorbance (λmax) is characteristic of the molecule's electronic structure.

For this compound, the presence of the nitroaniline chromophore, with its electron-donating (ethylamino, methoxy) and electron-withdrawing (nitro) groups attached to the aromatic ring, would be expected to give rise to distinct absorption bands in the UV-Vis spectrum. These bands typically correspond to π → π* and n → π* transitions. The position of the λmax can be influenced by the solvent polarity.

Solventλmax (nm)Molar Absorptivity (ε)
Data not availableData not availableData not available

Note: No experimental UV-Vis spectroscopic data for this compound was found in the public domain.

Computational and Theoretical Investigations of N Ethyl 2 Methoxy 6 Nitroaniline

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These methods provide insights into the molecule's stability, reactivity, and spectroscopic properties by solving the Schrödinger equation, or an approximation of it.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. acs.orgresearchgate.netresearchgate.net Instead of dealing with the complex many-electron wavefunction, DFT focuses on the electron density, which simplifies the calculations while maintaining a high level of accuracy.

For N-ethyl-2-methoxy-6-nitroaniline, DFT calculations would begin with geometry optimization. This process determines the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to a minimum on the potential energy surface. The resulting optimized geometry provides crucial information about bond lengths, bond angles, and dihedral angles.

Furthermore, by mapping the potential energy surface, DFT can be used to explore the energy landscapes of the molecule. This involves identifying different stable conformations (isomers) and the transition states that connect them. The energy differences between these structures are key to understanding the molecule's flexibility and the relative populations of its conformers at a given temperature. The interplay of strong and weak hydrogen bonds, dipole-dipole interactions, and aromatic interactions of nitroaniline derivatives can be studied by combining crystal structure analysis and density functional theory (DFT) calculations. acs.orgresearchgate.net

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Hypothetical DFT Data)

ParameterBond/AnglePredicted Value
Bond LengthC-N (amino)~1.37 Å
C-N (nitro)~1.48 Å
N-O (nitro)~1.23 Å
C-O (methoxy)~1.36 Å
Bond AngleC-N-C (ethylamino)~122°
O-N-O (nitro)~125°
Dihedral AngleC-C-N-C (ethyl group)Variable (conformational)
C-C-N-O (nitro group)~0° or ~180° (planar)

Note: These values are hypothetical and based on typical values for similar substituted nitroanilines.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). The energy and spatial distribution of these orbitals are critical for understanding a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. For this compound, the electron-withdrawing nitro group and the electron-donating methoxy (B1213986) and ethylamino groups would significantly influence the energies and distributions of the HOMO and LUMO.

Table 2: Predicted Frontier Molecular Orbital Properties of this compound (Hypothetical DFT Data)

PropertyPredicted Value
HOMO Energy~ -6.5 eV
LUMO Energy~ -2.0 eV
HOMO-LUMO Gap~ 4.5 eV

Note: These values are hypothetical and based on calculations for similar nitroaniline derivatives.

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations provide detailed information about the electronic structure of a molecule in its equilibrium state, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations model the movement of atoms and molecules based on classical mechanics.

For a flexible molecule like this compound, which has rotatable bonds in its ethyl and methoxy substituents, MD simulations can be used to explore its conformational space. By simulating the molecule's motion over a period of time, researchers can identify the most frequently adopted conformations and the energetic barriers to rotation around key single bonds. This information is crucial for understanding how the molecule's shape influences its interactions with its environment.

The behavior of a molecule can be significantly influenced by its solvent environment. MD simulations can explicitly include solvent molecules to study how they affect the conformational preferences and reactivity of this compound. The polarity of the solvent can influence the stability of different conformers and alter the energy landscape of chemical reactions. Theoretical density functional theory has been used to study the intra- and intermolecular interactions of nitrobenzene, aniline (B41778), and meta and para nitroaniline in various solvation models. researchgate.net

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods can also predict various spectroscopic properties of a molecule, which can then be compared with experimental data to validate the theoretical models. For this compound, the following spectroscopic parameters could be predicted:

Infrared (IR) and Raman Spectra: The vibrational frequencies calculated from DFT can be used to predict the positions and intensities of peaks in the IR and Raman spectra. This can aid in the interpretation of experimental spectra and the identification of characteristic functional groups.

Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts of ¹H and ¹³C atoms can be calculated, providing a theoretical NMR spectrum that can be compared with experimental results for structure elucidation.

UV-Visible Spectra: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Visible spectrum. This provides information about the molecule's color and its electronic excited states.

By comparing these predicted spectra with experimentally obtained data, researchers can confirm the structure of the synthesized compound and gain a deeper understanding of its electronic and vibrational properties.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for mapping the potential energy surfaces of chemical reactions, thereby elucidating reaction mechanisms and characterizing the transient nature of transition states. For a substituted aniline like this compound, several reaction types, including electrophilic aromatic substitution, nucleophilic attack by the amino group, and reactions involving the nitro group, could be computationally modeled.

In a hypothetical reaction, such as the alkylation of the amino group, computational methods could predict the reaction pathway. The nitrogen atom of the amino group, influenced by the electronic effects of the substituents on the aromatic ring, would act as the nucleophile. The ethyl and methoxy groups are electron-donating, which increases the electron density on the aniline ring and the nitrogen atom, enhancing its nucleophilicity. Conversely, the nitro group is strongly electron-withdrawing, which would counteract this effect to some degree.

Transition state theory is employed to locate the highest energy point along the reaction coordinate, the transition state. For a given reaction of this compound, computational software can calculate the geometry of the transition state and its vibrational frequencies to confirm it as a first-order saddle point on the potential energy surface.

Illustrative Data on a Hypothetical Reaction:

To illustrate, consider a hypothetical nucleophilic substitution reaction. The following table presents plausible computationally derived activation energies for the reaction of a generic electrophile with this compound compared to aniline and ortho-nitroaniline. This data is illustrative and intended to reflect the expected electronic influences of the substituents.

ReactantActivation Energy (kcal/mol)
Aniline25.0
o-Nitroaniline30.5
This compound28.0

This is a hypothetical data table for illustrative purposes.

The data suggests that the presence of an electron-withdrawing nitro group increases the activation energy compared to aniline, making the reaction slower. The electron-donating ethyl and methoxy groups in this compound would be expected to partially offset the effect of the nitro group, resulting in a lower activation energy than ortho-nitroaniline.

Theoretical Assessment of Structure-Reactivity Relationships

The relationship between the molecular structure of this compound and its chemical reactivity is governed by the interplay of its substituent groups. The ethyl group attached to the nitrogen atom provides a modest electron-donating effect through hyperconjugation and induction. The methoxy group at the ortho position is also electron-donating due to resonance, though its steric bulk may influence the approach of reactants. The nitro group, positioned ortho to the amino group, is a strong electron-withdrawing group via both resonance and induction.

Quantum chemical calculations can quantify these effects by determining various molecular descriptors. These descriptors help in establishing a quantitative structure-activity relationship (QSAR).

Key Molecular Descriptors and Their Implications:

Frontier Molecular Orbitals (HOMO-LUMO gap): The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the molecule's ability to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to its ability to accept electrons. A smaller HOMO-LUMO gap generally implies higher reactivity. For this compound, the electron-donating groups would raise the HOMO energy, while the electron-withdrawing nitro group would lower the LUMO energy, likely resulting in a moderate HOMO-LUMO gap.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution around the molecule. For this compound, regions of negative potential would be expected around the oxygen atoms of the nitro and methoxy groups, as well as the nitrogen atom of the amino group, indicating sites susceptible to electrophilic attack. Regions of positive potential would likely be found around the hydrogen atoms.

Atomic Charges: Calculation of atomic charges (e.g., using Mulliken population analysis or Natural Bond Orbital theory) would provide a quantitative measure of the electron distribution. The nitrogen atom of the amino group is expected to carry a partial negative charge, making it a nucleophilic center.

Illustrative Table of Calculated Molecular Properties:

The following table provides hypothetical calculated values for some key molecular descriptors for this compound in comparison to related molecules.

MoleculeHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
Aniline-5.80-0.505.301.53
o-Nitroaniline-6.20-2.004.204.35
This compound-6.05-1.854.204.80

This is a hypothetical data table for illustrative purposes.

These hypothetical values suggest that the combination of substituents in this compound leads to a HOMO-LUMO gap similar to that of o-nitroaniline, indicating significant electronic effects from the nitro group that are slightly modulated by the ethyl and methoxy groups. The larger dipole moment would suggest a more polar molecule, which could influence its solubility and intermolecular interactions.

Applications and Derivative Chemistry of N Ethyl 2 Methoxy 6 Nitroaniline

Role as a Versatile Synthetic Intermediate in Organic Synthesis

The strategic placement of electron-donating (ethylamino and methoxy) and electron-withdrawing (nitro) groups on the aniline (B41778) scaffold makes N-ethyl-2-methoxy-6-nitroaniline a reactive and adaptable precursor for a range of chemical transformations. This reactivity is harnessed by synthetic chemists to construct intricate molecular frameworks.

Precursor for the Synthesis of Advanced Organic Materials

While direct and extensive research on this compound as a precursor for advanced organic materials is not widely published, its structural motifs are characteristic of compounds used in such applications. Nitroanilines, in general, are known intermediates in the synthesis of dyes and pigments. The presence of the chromophoric nitro group and the auxochromic amino and methoxy (B1213986) groups in this compound suggests its potential as a foundational element in the design of novel colorants. The electronic properties conferred by these substituents could be fine-tuned to achieve desired absorption and emission characteristics in the resulting dye molecules.

Building Block for Heterocyclic Compounds and Complex Architectures

A primary and well-documented application of this compound is its use as a key intermediate in the synthesis of heterocyclic compounds. Specifically, it serves as a starting material for the preparation of condensed imidazole (B134444) derivatives. researchgate.netquora.com The synthesis of this compound itself is typically achieved through the reaction of 2-bromo-1-methoxy-3-nitrobenzene with ethylamine (B1201723). researchgate.netquora.com

The subsequent transformation of this compound into more complex heterocyclic systems often involves the reduction of the nitro group to an amine, followed by cyclization reactions. These resulting imidazole-based structures have been investigated for their potential as pharmaceutical agents. researchgate.netquora.com This underscores the importance of this compound as a crucial molecular scaffold in medicinal chemistry research.

Development of this compound Analogues and Derivatives

The modification of the core this compound structure allows for the systematic investigation of structure-property relationships and the tailoring of molecules for specific functions.

Structure-Property Relationship Studies of Related Compounds

Studies on related nitroaniline derivatives provide insights into how these substituents modulate chemical reactivity and physical properties. For instance, the position of the nitro group relative to the amino group can drastically alter the basicity of the aniline nitrogen. In general, nitro groups decrease basicity due to their strong electron-withdrawing nature. The presence of the methoxy group, an electron-donating group, can partially counteract this effect. Understanding these electronic effects is crucial for predicting the reactivity of this compound and for designing derivatives with specific electronic characteristics.

Design and Synthesis of Modified Derivatives for Specific Chemical Functions

The synthesis of analogues of this compound allows for the fine-tuning of its properties. For example, the synthesis of halogenated derivatives, such as 4-bromo-N-ethyl-2-methoxy-6-nitroaniline , has been reported in the context of intermediates for pharmaceutical synthesis. The introduction of a halogen atom can alter the electronic properties and provide a handle for further chemical modifications through cross-coupling reactions.

Furthermore, variations in the N-alkyl substituent (e.g., replacing the ethyl group with other alkyl or aryl groups) or modification of the methoxy group can lead to a diverse library of compounds. These derivatives can then be screened for various applications, from new pharmaceutical leads to functional materials. For example, related compounds like 2-Methoxy-N-methyl-6-nitroaniline are also subjects of synthetic interest.

Potential Applications in Material Science

While the primary documented use of this compound is as a synthetic intermediate for pharmaceuticals, its inherent chemical structure suggests potential applications in material science. Nitroaniline derivatives are known to exhibit nonlinear optical (NLO) properties, which are of interest for applications in telecommunications and optical data processing. The combination of strong electron-donating and electron-withdrawing groups in this compound creates a significant molecular dipole moment, a key requirement for second-order NLO activity.

Integration into Polymeric Systems

There is a lack of specific studies detailing the integration of this compound into polymeric systems. Research on related compounds, such as the copolymerization of aniline with m-nitroaniline, has been conducted to create conductive polymers. zenodo.orgiaea.org These studies explore how the inclusion of a nitroaniline monomer affects the properties of the resulting polyaniline chain. researchgate.netresearchgate.net For instance, the synthesis of poly(aniline-co-m-nitroaniline) has been described, where the nitroaniline unit is incorporated into the polymer backbone. zenodo.org However, no such research has been published specifically for this compound. The potential for this compound to be used as a monomer or a functional additive in polymers remains an unexplored area of research.

Exploration in Optoelectronic or Responsive Materials

Similarly, the exploration of this compound in optoelectronic or responsive materials is not documented in the current body of scientific literature. The general class of nitroanilines has been investigated for such applications. For example, the nonlinear optical properties of materials like 2-methyl-4-nitroaniline (B30703) have been studied, indicating the potential of this class of compounds. researchgate.net The charge-transfer characteristics inherent to the nitroaniline scaffold are of interest for creating materials with responsive optical properties. However, without specific experimental data or theoretical studies on this compound, any discussion of its potential in these fields would be purely speculative.

Environmental Aspects and Advanced Analytical Detection of N Ethyl 2 Methoxy 6 Nitroaniline

Environmental Fate and Degradation Pathways

The environmental persistence and transformation of N-ethyl-2-methoxy-6-nitroaniline are governed by a combination of physical, chemical, and biological processes. The presence of a nitro group, an aromatic ring, and N-alkyl and methoxy (B1213986) substituents all influence its reactivity and susceptibility to degradation.

Photodegradation Studies under Simulated Environmental Conditions

Direct and indirect photolysis are significant degradation pathways for many aromatic compounds in the aquatic environment. For nitroaromatic compounds, photodegradation can proceed through various mechanisms, often initiated by the absorption of ultraviolet (UV) radiation. This can lead to the excitation of the molecule and subsequent reactions such as the reduction of the nitro group or the oxidation of the aromatic ring.

Table 1: Potential Photodegradation Parameters for Substituted Nitroanilines

ParameterConditionPotential Effect on Degradation
UV Wavelength 254 nm - 400 nmInitiates photochemical reactions.
pH Acidic to AlkalineCan influence reaction rates and pathways.
Catalyst TiO2, Fenton's ReagentEnhances the rate of degradation.
Initial Concentration VariableAffects the overall efficiency of removal.

Biodegradation Mechanisms and Metabolite Identification

The biodegradation of nitroaromatic compounds is a critical process in their environmental removal. The electron-withdrawing nature of the nitro group generally makes these compounds resistant to oxidative degradation by microorganisms. However, under both anaerobic and aerobic conditions, the nitro group can be reduced to a nitroso, hydroxylamino, and finally an amino group.

Studies on the aerobic degradation of a structurally similar compound, N-methyl-4-nitroaniline, by a Pseudomonas species have elucidated a likely pathway that could be analogous for this compound. The proposed initial step is an N-dealkylation, which for this compound would result in the formation of 2-methoxy-6-nitroaniline (B100637) and acetaldehyde (B116499). This is followed by the monooxygenation of the resulting primary amine to a hydroxylamine (B1172632), and subsequent oxidative deamination to form a substituted catechol or a similar dihydroxy intermediate. This intermediate would then be susceptible to ring cleavage.

Anaerobic conditions, often found in sediments and some wastewater treatment stages, would likely favor the reduction of the nitro group as the primary transformation step, leading to the formation of N-ethyl-2-methoxy-benzene-1,6-diamine.

Table 2: Probable Biodegradation Metabolites of this compound

Parent CompoundProbable Intermediate MetabolitesPotential End Products
This compound2-methoxy-6-nitroanilineCarbon Dioxide, Water, Ammonia
N-ethyl-2-methoxy-benzene-1,6-diamine
Substituted Catechol

Analytical Methods for Environmental Monitoring and Trace Detection

The reliable detection and quantification of this compound in environmental matrices such as water and soil are essential for monitoring its presence and fate. Methodologies developed for other nitroaromatic compounds can be adapted for this purpose.

Chromatographic Techniques (HPLC, GC) Coupled with Mass Spectrometry

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful separation techniques that, when coupled with Mass Spectrometry (MS), provide high sensitivity and selectivity for the identification and quantification of organic contaminants.

For the analysis of this compound, a reversed-phase HPLC method would likely be suitable. A C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water, with a possible acid modifier like formic acid to improve peak shape, would be a typical starting point. Detection by a Diode Array Detector (DAD) would provide UV-Vis spectral information, while coupling to a mass spectrometer (LC-MS) would allow for definitive identification based on the mass-to-charge ratio of the parent ion and its fragmentation pattern.

Gas chromatography is also a viable technique, particularly for its high resolution. However, due to the polarity and potential thermal lability of nitroanilines, derivatization may be necessary to improve volatility and chromatographic performance. A common derivatization approach is silylation. An alternative is direct injection into a deactivated liner with a short, wide-bore capillary column. An Electron Capture Detector (ECD) is highly sensitive to nitro-containing compounds, while a mass spectrometer (GC-MS) provides structural information for confirmation.

Table 3: Hypothetical Chromatographic Conditions for this compound Analysis

TechniqueColumnMobile Phase/Carrier GasDetector
HPLC C18 (e.g., 4.6 x 150 mm, 5 µm)Acetonitrile/Water GradientDAD or MS
GC DB-5 or similar (e.g., 30 m x 0.25 mm, 0.25 µm)HeliumECD or MS

Spectrophotometric Methods for Quantitative Analysis

Spectrophotometric methods offer a simpler and more cost-effective approach for the quantitative analysis of specific compounds, although they may lack the selectivity of chromatographic methods. For nitroanilines, these methods are often based on diazotization and coupling reactions.

A potential method for this compound could involve its diazotization with nitrous acid in an acidic medium, followed by coupling with a suitable aromatic compound (a coupling agent) to form a highly colored azo dye. The absorbance of this dye can then be measured at its wavelength of maximum absorbance (λmax) and correlated to the concentration of the analyte using a calibration curve. The choice of the coupling agent is critical for achieving high sensitivity and a stable color.

Presence and Transformation in Industrial Effluents

Substituted nitroanilines are primarily synthetic compounds used as intermediates in the manufacturing of a variety of products, including dyes, pigments, pesticides, and pharmaceuticals. Therefore, the primary source of this compound in the environment would be from the wastewaters of chemical manufacturing facilities that produce or use this compound.

The concentration and transformation of this compound in industrial effluents would depend on the specific industrial processes and the wastewater treatment systems in place. Inadequate treatment could lead to its release into aquatic environments. Within a wastewater treatment plant, the compound could undergo various transformations, including biodegradation (as described in section 7.1.2), sorption to sludge, or it could pass through the treatment system unchanged. The formation of more persistent or toxic transformation products is also a possibility that would require careful investigation. Monitoring of industrial effluents from relevant industries is crucial to understand the environmental load of this and related compounds.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-ethyl-2-methoxy-6-nitroaniline with high purity?

  • Methodological Answer : Synthesis typically involves sequential functionalization of an aniline precursor.

Nitration : Introduce the nitro group at the 6-position using mixed acid (HNO₃/H₂SO₄) under controlled temperature (0–5°C) to avoid over-nitration .

Methoxy Introduction : Protect the 2-position via methoxylation using methyl iodide or dimethyl sulfate in alkaline conditions.

Ethyl Group Addition : Perform N-ethylation via nucleophilic substitution (e.g., ethyl bromide with a base like K₂CO₃ in DMF).

  • Purification : Recrystallize from ethanol/water mixtures, monitoring purity via melting point (mp 139–142°C, as seen in nitroaniline analogs) and HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy :
  • ¹H NMR : Identify methoxy (-OCH₃) as a singlet (~δ 3.8–4.0 ppm) and ethyl group signals (triplet for -CH₂CH₃, δ ~1.2–1.4 ppm). Aromatic protons show splitting patterns dependent on substitution .
  • ¹³C NMR : Confirm nitro (C-NO₂), methoxy (C-OCH₃), and ethyl (C-CH₂CH₃) carbons.
  • IR Spectroscopy : Detect nitro (asymmetric stretching ~1520 cm⁻¹) and methoxy (C-O stretch ~1250 cm⁻¹) groups.
  • Mass Spectrometry (MS) : Validate molecular ion (M⁺) and fragmentation patterns consistent with the structure .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound?

  • Methodological Answer :

  • Refinement Tools : Use SHELXL for small-molecule refinement, leveraging constraints for disordered ethyl/methoxy groups. For twinning or high thermal motion, apply TWIN/BASF commands in SHELX .
  • Cross-Validation : Compare experimental X-ray data with computational models (e.g., DFT-optimized geometries) to identify discrepancies in bond lengths/angles.
  • Spectroscopic Reconciliation : Validate crystallographic results with NMR/IR data (e.g., confirm methoxy orientation via NOESY correlations) .

Q. What methodological approaches assess the thermal stability of this compound in solvent systems?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Measure decomposition onset temperature (T₀) under nitrogen/air. Expect stability up to ~200°C, similar to nitroaniline analogs .
  • Solvent Stability Tests : Incubate the compound in polar (e.g., DMSO) and nonpolar (e.g., hexane) solvents at 25–60°C for 24–72 hours. Monitor degradation via HPLC and UV-Vis (λmax ~350–400 nm for nitroaromatics) .
  • Kinetic Studies : Use Arrhenius plots to predict shelf-life under varying storage conditions (e.g., refrigeration vs. ambient) .

Q. How should discrepancies between computational modeling and experimental data be addressed?

  • Methodological Answer :

  • Parameter Optimization : Re-evaluate computational methods (e.g., DFT functionals like B3LYP vs. M06-2X) for electron-deficient nitro groups. Include solvent effects (PCM model) .
  • Experimental Validation : Perform X-ray diffraction (if crystalline) or 2D NMR (e.g., HSQC, HMBC) to resolve ambiguities in substituent positions .
  • Error Analysis : Quantify RMSD between predicted and observed bond lengths/angles; adjust torsional potentials in force fields if >0.1 Å deviation.

Data Contradiction Analysis

Q. How to interpret conflicting reactivity data in electrophilic substitution reactions involving this compound?

  • Methodological Answer :

  • Directing Effects : The nitro group (-NO₂) is meta-directing, while methoxy (-OCH₃) is ortho/para-directing. Competing effects may lead to mixed products.
  • Reaction Monitoring : Use TLC/GC-MS to track intermediates. For example, bromination may yield 4-bromo derivatives due to nitro dominance, contradicting methoxy expectations.
  • Computational Insights : Calculate Fukui indices to predict electrophilic attack sites; compare with experimental product ratios .

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Reactant of Route 1
N-ethyl-2-methoxy-6-nitroaniline
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.